Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate
Description
Properties
IUPAC Name |
ditert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O4/c1-16(2,3)24-14(22)20-10-11-21(15(23)25-17(4,5)6)18(13-20)8-7-9-19-12-18/h19H,7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJGLQVTFKLEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2(C1)CCCNC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate (CAS No. 1332528-29-6) is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including relevant research findings and case studies.
- Molecular Formula : C18H33N3O4
- Molar Mass : 355.48 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique pharmacological properties.
Research indicates that compounds similar to this compound exhibit inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the survival of Mycobacterium tuberculosis. This inhibition is crucial in developing new anti-tuberculosis agents, especially against multi-drug resistant strains .
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
A study demonstrated that derivatives of triazaspiro compounds showed promising antimycobacterial activities. For instance, compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) as low as 0.01 μM against Mycobacterium tuberculosis H37Rv . Although specific data on this compound is limited, the structural similarities suggest potential efficacy against mycobacterial infections.
Cytotoxicity
In vitro assays have shown that certain triazaspiro compounds possess low cytotoxicity levels while maintaining antimicrobial effectiveness. For example, compounds tested in cell lines demonstrated IC50 values significantly higher than 20 μg/mL for cytotoxic effects . This suggests a favorable therapeutic index for potential clinical applications.
Study on Related Compounds
A related study focused on the synthesis and biological evaluation of 1,3,5-triazaspiro[5.5]undeca-2,4-dienes as selective inhibitors of M. tuberculosis DHFR. The findings indicated that these compounds not only inhibited the target enzyme effectively but also showed low toxicity in human cell lines. This supports the hypothesis that similar structural motifs in this compound could yield comparable biological activities .
Summary of Findings
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H33N3O4 |
| Molar Mass | 355.48 g/mol |
| Antimycobacterial Activity | MIC as low as 0.01 μM against M. tuberculosis |
| Cytotoxicity | IC50 values > 20 μg/mL |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties:
Research has shown that compounds similar to di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate exhibit antioxidant activity. This property is crucial in developing pharmaceuticals aimed at reducing oxidative stress-related diseases. For instance, studies have demonstrated that related compounds can effectively scavenge free radicals, potentially leading to applications in formulations for treating conditions such as cancer and neurodegenerative diseases .
Drug Delivery Systems:
The compound's unique spirocyclic structure allows for the design of drug delivery systems that can enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various drug molecules makes it a candidate for use in targeted therapy approaches, where precise delivery is essential for efficacy .
Materials Science
Polymer Stabilizers:
this compound has been investigated as a stabilizer for polymers subject to thermal and oxidative degradation. Its incorporation into polymer matrices can enhance the longevity and performance of materials such as polyethylene and polypropylene by preventing degradation during processing and use .
Nanocomposites:
The compound's ability to interact with nanomaterials has led to its exploration in the development of nanocomposites. These materials combine the advantageous properties of nanomaterials with the stability provided by the triazaspiro structure, resulting in products with enhanced mechanical properties and thermal stability .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capabilities of this compound through DPPH radical scavenging assays. The results indicated a significant inhibition percentage compared to standard antioxidants like Trolox, demonstrating its potential utility in pharmaceutical formulations aimed at combating oxidative stress .
| Compound | % Inhibition of DPPH Radical (100μM) |
|---|---|
| Di-tert-butyl 1,4,8-triazaspiro | 70.8% |
| Trolox | 82.4% |
Case Study 2: Polymer Stabilization
In another investigation focusing on polymer stabilization, this compound was integrated into polypropylene blends. The study found that the addition of this compound significantly improved thermal stability and reduced oxidative degradation during prolonged exposure to heat .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Di-tert-butyl piperazine-1,4-dicarboxylate (CAS: 76535-75-6)
- Structure : A simple piperazine ring with Boc groups at positions 1 and 4.
- Formula : C₁₄H₂₆N₂O₄ (MW: 286.37 g/mol) .
- Key Differences :
Di-tert-butyl 1,4,7-triazacyclononane-1,4-dicarboxylate (DiBOC-TACN) (CAS: 174138-01-3)
- Structure : A nine-membered triazamacrocycle with Boc groups at positions 1 and 4.
- Formula : C₁₆H₃₁N₃O₄ (MW: 329.44 g/mol) .
- Key Differences :
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane (CAS: 236406-55-6)
- Structure: A smaller spiro system (spiro[3.5]nonane) with Boc protection.
- Formula: Not explicitly provided, but estimated MW ≈ 280–300 g/mol .
- Key Differences :
Structural and Functional Comparison Table
Preparation Methods
Cyclization of Suitable Precursors
Method A: Cyclization of Diamines with Di-tert-butyl Dicarbonate (Boc Anhydride)
This approach involves the reaction of a diamine precursor with di-tert-butyl dicarbonate (Boc2O). The process is typically conducted under controlled conditions to favor intramolecular cyclization, forming the spirocyclic structure.
- Dissolve the diamine precursor in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- Add a base such as triethylamine or pyridine to neutralize the generated acid.
- Slowly add di-tert-butyl dicarbonate (Boc2O) under stirring.
- Maintain the reaction at room temperature or slightly elevated temperatures (around 25–40°C) for several hours.
- The cyclization occurs via nucleophilic attack of amine groups on Boc2O, forming carbamate linkages that facilitate spirocyclic ring closure.
Spirocyclization via Multicomponent Reactions
Method B: Multicomponent Assembly
Some studies suggest a multicomponent reaction (MCR) involving amines, aldehydes, and isocyanides to construct the triazaspiro core efficiently.
- Combine the amine components with aldehydes and isocyanides in a suitable solvent such as ethanol or acetonitrile.
- Use catalysts like acid or base (e.g., acetic acid or triethylamine).
- The reaction proceeds via sequential addition, cyclization, and formation of the spirocyclic system.
- Post-synthesis, the compound is purified via chromatography.
Esterification to Introduce tert-Butyl Groups
Once the core structure is formed, the final step involves esterifying the carboxylic acid groups with tert-butyl alcohol derivatives:
- Reagents: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl alcohol with coupling agents like DCC (dicyclohexylcarbodiimide).
- Conditions: Reactions are typically performed in dry solvents such as dichloromethane or DMF, with catalysts like DMAP (4-dimethylaminopyridine).
-
- Dissolve the spirocyclic amine or acid precursor in the solvent.
- Add the tert-butyl reagent and catalyst.
- Stir at room temperature or slightly elevated temperature until complete esterification.
- Purify via chromatography or recrystallization.
- The esterification step is crucial for obtaining the desired di-tert-butyl ester derivative with high purity and yield, as demonstrated in synthetic protocols for similar compounds.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Diamines with Boc2O | Diamine precursor, Boc2O, base | Room temp to 40°C, inert solvent | High selectivity, straightforward | Requires pure precursor, temperature control |
| Multicomponent Assembly | Amines, aldehydes, isocyanides | 25–80°C, catalytic conditions | Efficient, high yield | Complexity in reaction mixture |
| Esterification with tert-Butanol Derivatives | Carboxylic acid or amine, tert-butyl reagent, coupling agents | Room temp, dry solvent | High purity, versatile | Possible side reactions if not controlled |
Research Findings and Notes
- The synthesis of this compound is primarily based on established protocols for spirocyclic amines and carbamate derivatives, with recent advances focusing on multicomponent reactions to improve efficiency and yield.
- The choice of precursor and reaction conditions significantly influences the purity and yield of the final compound.
- Safety considerations include handling of reagents like Boc2O, which is an irritant and requires appropriate protective equipment.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate, and how can they be addressed methodologically?
- Answer : The synthesis involves constructing the spirocyclic triaza core while ensuring regioselective protection of the amine groups. A common strategy employs tert-butyl dicarbonate (Boc anhydride) for selective carbamate formation under basic conditions (e.g., TEA in 1,4-dioxane/water), followed by cyclization via intramolecular nucleophilic attack . Side reactions, such as overprotection or ring-opening, can be minimized by controlling stoichiometry (e.g., 1.5 equiv Boc anhydride) and reaction temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound’s polarity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of:
- NMR : -NMR to confirm tert-butyl group integration (18H, δ ~1.4 ppm) and spirocyclic proton environments (δ 3.0–4.5 ppm).
- LC-MS : To verify molecular ion peak at m/z 355.47 (M+H) and rule out Boc-deprotection byproducts.
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect residual solvents .
Advanced Research Questions
Q. What computational approaches are suitable for analyzing the conformational flexibility of the spirocyclic core, and how does this impact ligand-receptor interactions?
- Answer : Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) can model the spiro[5.5]undecane system’s chair-boat transitions and nitrogen lone-pair orientations. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal energy barriers (~5–8 kcal/mol) for ring puckering, which influence binding to targets like chemokine receptors. For example, rigid conformers may enhance selectivity for CXCR4 over CCR5 due to steric constraints .
Q. How do structural modifications (e.g., replacing tert-butyl groups) affect the compound’s pharmacokinetic properties?
- Answer : Systematic SAR studies show:
- Lipophilicity : LogP increases with tert-butyl retention (LogP = 2.1 vs. 1.3 for methyl analogs), enhancing blood-brain barrier penetration.
- Metabolic stability : tert-butyl groups resist CYP450 oxidation better than isopropyl analogs (t = 120 vs. 45 min in human liver microsomes).
- Solubility : Substitution with polar groups (e.g., hydroxyl) improves aqueous solubility (from 0.01 mg/mL to 1.2 mg/mL) but reduces membrane permeability .
Q. What analytical techniques are recommended for resolving contradictory data in stability studies (e.g., degradation under acidic vs. basic conditions)?
- Answer :
- For acid-labile Boc groups : Use pH-dependent stability assays (e.g., 0.1 M HCl vs. PBS) monitored by HPLC. Degradation products (e.g., free amines) can be identified via HRMS and -NMR.
- For base-mediated hydrolysis : Kinetic studies (Arrhenius plots) at 25–60°C reveal activation energy (~15 kcal/mol), guiding storage conditions (pH 6–8, 4°C) .
Methodological Guidance
Q. How can researchers design analogues to probe the role of the spirocyclic scaffold in biological activity?
- Answer :
- Core diversification : Synthesize analogs with varying ring sizes (e.g., spiro[4.5] or spiro[6.6]) using similar Boc-protection strategies.
- Functional group interconversion : Replace one triaza nitrogen with oxygen (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) to assess hydrogen-bonding effects .
- Biological assays : Test inhibition of METTL3 (RNA methyltransferase) or chemokine receptor binding via SPR (KD measurements) .
Q. What strategies mitigate racemization during synthesis of chiral derivatives of this compound?
- Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization.
- Low-temperature reactions : Conduct key steps (e.g., amine alkylation) at −20°C to reduce kinetic resolution.
- Chiral HPLC : Employ Chiralpak IG columns (hexane/i-PrOH) to separate enantiomers and confirm ee >99% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
